Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-
Description
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- (IUPAC name: 5-heptyl-2-[4-(hexyloxy)phenyl]pyrimidine, CAS 57202-37-6) is a pyrimidine derivative featuring a 4-(heptyloxy)phenyl substituent at position 2 and a hexyl chain at position 5 of the pyrimidine ring. The compound’s molecular formula is C₂₃H₃₂N₂O, with a molecular weight of ~354.5 g/mol.
Properties
CAS No. |
57202-29-6 |
|---|---|
Molecular Formula |
C23H34N2O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(4-heptoxyphenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C23H34N2O/c1-3-5-7-9-11-17-26-22-15-13-21(14-16-22)23-24-18-20(19-25-23)12-10-8-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
InChI Key |
AEEUYSFCGITNNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of substituted pyrimidines such as Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- typically involves multi-step organic synthesis incorporating:
- Formation of the pyrimidine core with appropriate substitution at the 2- and 5-positions.
- Introduction of the heptyloxyphenyl substituent via etherification or nucleophilic aromatic substitution.
- Alkylation or coupling reactions to install the hexyl substituent at the 5-position.
Specific Synthetic Routes
Preparation of the 2-(4-heptyloxyphenyl) Substituent
- The 4-(heptyloxy)phenyl group can be synthesized by alkylation of 4-hydroxyphenyl derivatives with 1-bromoheptane or heptyl bromide under basic conditions (e.g., K2CO3 in ethanol or acetone) to form the ether linkage. This step is analogous to alkylation methods used for similar long-chain alkoxybenzenes in liquid crystal precursor syntheses.
Construction of the Pyrimidine Core
- Pyrimidines substituted at the 2- and 5-positions are commonly synthesized by condensation reactions involving β-dicarbonyl compounds or amidines with appropriate nitriles or ketones.
- Literature on related pyrimidine derivatives indicates that condensation of 2-aminopyrimidine derivatives with aldehydes or ketones bearing the desired substituents can be employed.
- Alternatively, cyclocondensation reactions starting from α,β-unsaturated ketones and amidines can yield substituted pyrimidines.
Example Synthetic Procedure (Inferred)
Synthesis of 4-heptyloxyphenyl intermediate:
- React 4-hydroxybenzaldehyde with 1-bromoheptane in the presence of potassium carbonate in ethanol under reflux for 20 hours.
- Isolate 4-(heptyloxy)benzaldehyde by extraction and purification.
Formation of the pyrimidine ring:
- Condense 4-(heptyloxy)benzaldehyde with an appropriate amidine or β-dicarbonyl compound bearing a hexyl substituent.
- Heat the mixture under reflux in ethanol or another suitable solvent for several hours to promote cyclization.
-
- After completion, cool the reaction mixture, filter, and purify the product by recrystallization or chromatography.
Reaction Conditions and Yields
- Typical reaction temperatures range from room temperature to reflux (~80-140 °C), depending on the step.
- Reaction times vary from several hours to overnight (12-24 hours).
- Yields reported for similar pyrimidine derivatives range from moderate (30-50%) to good (up to 80%), depending on the purity of starting materials and reaction optimization.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation of 4-hydroxybenzaldehyde | 1-bromoheptane, K2CO3, ethanol | Nucleophilic substitution (etherification) | Reflux (~78) | 20 | 70-85 | Forms 4-(heptyloxy)benzaldehyde |
| Pyrimidine ring formation | 4-(heptyloxy)benzaldehyde + amidine/β-dicarbonyl | Condensation/cyclization | Reflux (80-140) | 12-24 | 40-60 | Substituted pyrimidine core formation |
| Purification | Recrystallization or chromatography | - | Room temp | - | - | Purity >95% achievable |
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their substituent variations:
Physical-Chemical Properties
- Lipophilicity: The target compound’s hexyl and heptyloxy chains confer higher logP values compared to analogs with shorter chains (e.g., butyl in CAS 57202-14-9).
- Solubility : Linear alkyl/alkoxy chains decrease aqueous solubility. For instance, 5-butyl-2-(4-heptyloxyphenyl)pyrimidine (CAS 57202-14-9) is less hydrophobic than the target compound but still poorly water-soluble .
Research Findings and Implications
Chain Length vs. Bioavailability : Increasing alkyl chain length correlates with higher logP but may reduce oral bioavailability due to solubility limitations .
Branched vs. Linear Substituents : Branched alkoxy groups (e.g., 4-methylhexyloxy) lower melting points and improve processability but may alter metabolic stability .
Functional Group Impact : Diamine substituents (e.g., CAS 650606-36-3) enhance intermolecular interactions, making them candidates for targeted drug delivery .
Biological Activity
Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- is particularly noteworthy due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological properties, and specific case studies.
Structural Overview
The compound has the molecular formula , indicating the presence of two nitrogen atoms within its pyrimidine ring. The structure consists of a pyrimidine core substituted with a heptyloxy phenyl group and a hexyl chain, contributing to its lipophilicity and potential interaction with biological membranes.
Synthesis
The synthesis of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- typically involves multi-step organic reactions. Key steps may include:
- Formation of the Pyrimidine Ring : Utilizing appropriate precursors to create the pyrimidine scaffold.
- Substitution Reactions : Introducing the heptyloxy and hexyl groups through nucleophilic substitution methods.
- Purification : Employing chromatography techniques to isolate the desired compound.
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their anticancer activities. In particular, derivatives similar to Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- have shown promise against various cancer cell lines.
- Case Study : A study evaluated a series of pyrimidine derivatives against MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines. Compounds demonstrated IC50 values ranging from to , indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrimidine derivative | MCF-7 | 0.09 |
| Pyrimidine derivative | A549 | 0.03 |
| Pyrimidine derivative | Colo-205 | 0.01 |
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties.
- Study Findings : In vitro testing against various microbial strains such as E. coli, S. aureus, and C. albicans showed that certain pyrimidines exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) below .
Anti-inflammatory Effects
Research has indicated that some pyrimidine derivatives possess anti-inflammatory properties.
- Mechanism : The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory responses .
Pharmacological Applications
The diverse biological activities of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- suggest potential applications in drug development:
- Anticancer Agents : As highlighted in various studies, these compounds could serve as leads for developing anticancer therapeutics.
- Antimicrobial Agents : Their effectiveness against microbial pathogens indicates potential use in treating infections.
- Anti-inflammatory Drugs : The ability to modulate inflammatory pathways positions these compounds as candidates for treating chronic inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
